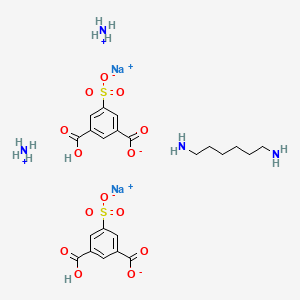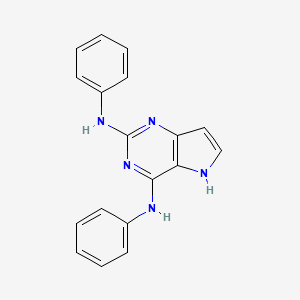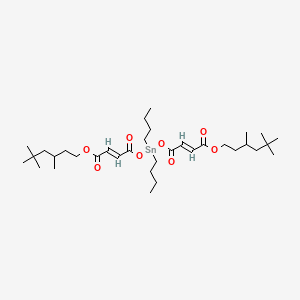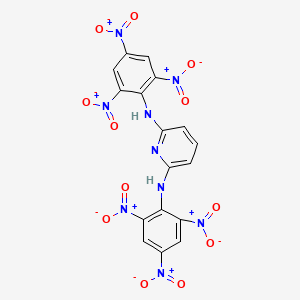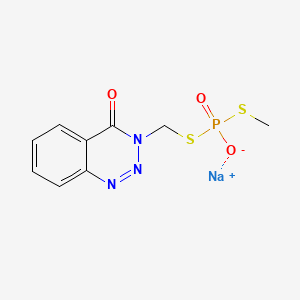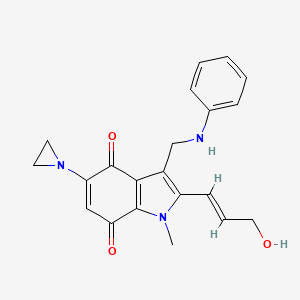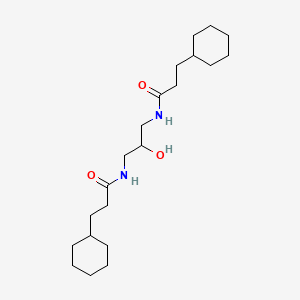
Cyclohexanepropanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is a chemical compound known for its unique structure and properties It is characterized by the presence of cyclohexane rings and amide groups, which contribute to its stability and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- typically involves the reaction of cyclohexanepropanamide with a diol, such as 2-hydroxy-1,3-propanediol. The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanepropanamide oxides, while reduction can produce cyclohexanepropanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s amide groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclohexane rings contribute to its hydrophobic interactions, affecting its solubility and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide: Similar in structure but with different alkyl chains.
N,N’-(2-Hydroxy-1,3-propanediyl)-bis-[N-(2-hydroxyethyl)-hexadecanamide]: Another related compound with variations in the alkyl groups.
Uniqueness
Cyclohexanepropanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis- stands out due to its specific combination of cyclohexane rings and amide groups, which impart unique physical and chemical properties
Eigenschaften
CAS-Nummer |
138404-89-4 |
|---|---|
Molekularformel |
C21H38N2O3 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
3-cyclohexyl-N-[3-(3-cyclohexylpropanoylamino)-2-hydroxypropyl]propanamide |
InChI |
InChI=1S/C21H38N2O3/c24-19(15-22-20(25)13-11-17-7-3-1-4-8-17)16-23-21(26)14-12-18-9-5-2-6-10-18/h17-19,24H,1-16H2,(H,22,25)(H,23,26) |
InChI-Schlüssel |
UXKSQHLEPOLTQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCC(=O)NCC(CNC(=O)CCC2CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


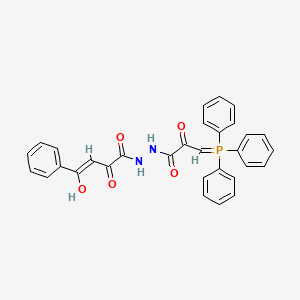

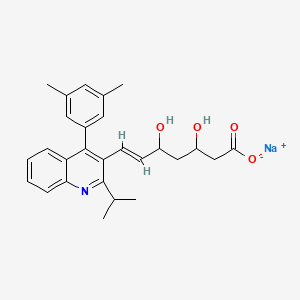
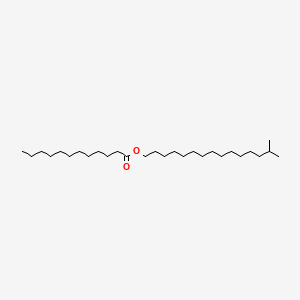
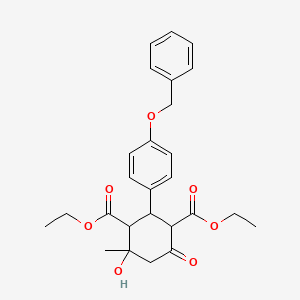
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)
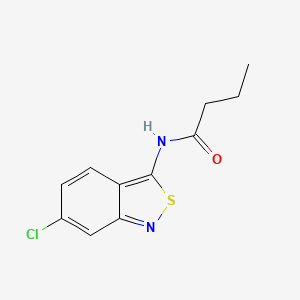
![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)
